molecular formula C24H18FN3O B2538154 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901022-01-3

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2538154
CAS RN: 901022-01-3
M. Wt: 383.426
InChI Key: NAIXXXJXPIFTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazoloquinolines and has a unique structure that makes it a promising candidate for research in drug discovery, medicinal chemistry, and pharmacology.

Scientific Research Applications

Suzuki Cross-Coupling Reactions

4-Methoxyphenyltrifluoroborate: is a valuable reagent in Suzuki cross-coupling reactions. In this context, it serves as a potent boronic acid surrogate. The Suzuki coupling reaction allows for the synthesis of complex organic molecules by combining an aryl or vinyl boronic acid with an aryl or vinyl halide. The trifluoroborate functionality in this compound facilitates efficient coupling reactions, enabling the construction of diverse chemical structures .

Dual FLT3/Haspin Kinase Inhibition

Research has explored the potential of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline as a dual inhibitor of FLT3 (FMS-like tyrosine kinase 3) and Haspin kinases. FLT3 inhibitors are relevant in treating acute myeloid leukemia (AML), while Haspin inhibitors play a role in cell cycle regulation. Compound 6, which contains the pyrazoloquinoline scaffold, demonstrated promising inhibitory activity against both kinases and AML cell proliferation .

Pyrrolo[3,4-c]quinolinone Derivatives

The compound’s pyrazoloquinoline core can be modified to access related derivatives. Researchers have developed an efficient one-pot synthetic approach to produce 2H-pyrroloquinolin-4(5H)-one and 2H-pyrroloquinoline derivatives. These compounds exhibit diverse biological activities and may find applications in drug discovery and medicinal chemistry .

properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-15-3-12-22-20(13-15)24-21(14-26-22)23(16-4-6-17(25)7-5-16)27-28(24)18-8-10-19(29-2)11-9-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIXXXJXPIFTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

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